4-Amino-2-butyl-1H-isoindole-1,3(2H)-dione
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Overview
Description
4-amino-2-butylisoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-diones, which are also known as phthalimides. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-butylisoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of tetraynes with imidazole derivatives and oxygen, producing multifunctionalized tricyclic isoindole-1,3-diones in good to excellent yields without the need for metals, catalysts, or bases .
Industrial Production Methods
Industrial production methods for isoindole-1,3-diones often focus on optimizing yield and purity while minimizing environmental impact. One approach involves the use of green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-butylisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents, and various catalysts. Reaction conditions often involve heating and the use of solvents such as toluene .
Major Products
The major products formed from these reactions include multifunctionalized isoindole-1,3-dione derivatives, which have multiple rings and complex structures .
Scientific Research Applications
4-amino-2-butylisoindole-1,3-dione has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 4-amino-2-butylisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential use in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-2-butylisoindole-1,3-dione include other isoindole-1,3-dione derivatives and indole derivatives. These compounds share a common structural motif and exhibit similar chemical reactivity and biological activity .
Uniqueness
What sets 4-amino-2-butylisoindole-1,3-dione apart from other similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. For instance, the presence of the butyl group at position 2 and the amino group at position 4 can influence the compound’s reactivity and interactions with biological targets .
Properties
CAS No. |
6305-66-4 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-amino-2-butylisoindole-1,3-dione |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-7-14-11(15)8-5-4-6-9(13)10(8)12(14)16/h4-6H,2-3,7,13H2,1H3 |
InChI Key |
IUHSEFYSDGYUAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C(=CC=C2)N |
Origin of Product |
United States |
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